molecular formula C10H12BrNO B12822796 (S)-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

(S)-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Cat. No.: B12822796
M. Wt: 242.11 g/mol
InChI Key: FWPADHASRYCESP-QMMMGPOBSA-N
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Description

(S)-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol is a chiral compound with a bromine atom attached to the tetrahydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol typically involves the bromination of a tetrahydroisoquinoline precursor followed by the introduction of a hydroxymethyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The hydroxymethyl group can be introduced through a reduction reaction using reagents like sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: (S)-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)carboxylic acid.

    Reduction: (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol.

    Substitution: (S)-(5-Azido-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol.

Scientific Research Applications

(S)-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
  • (S)-(5-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
  • (S)-(5-Iodo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Uniqueness

(S)-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

[(3S)-5-bromo-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol

InChI

InChI=1S/C10H12BrNO/c11-10-3-1-2-7-5-12-8(6-13)4-9(7)10/h1-3,8,12-13H,4-6H2/t8-/m0/s1

InChI Key

FWPADHASRYCESP-QMMMGPOBSA-N

Isomeric SMILES

C1[C@H](NCC2=C1C(=CC=C2)Br)CO

Canonical SMILES

C1C(NCC2=C1C(=CC=C2)Br)CO

Origin of Product

United States

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